2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid

Lipophilicity CNS drug design XLogP3

CNS drug discovery programs targeting mGlu5 require metabolically stable, CNS-penetrant building blocks. 2-Fluoro-5-pyrrolidin-3-ylpyridine bis-TFA (CAS 2253639-10-8) delivers XLogP3=1.0, TPSA=99.5 Ų, and ≥95% purity. The 2-fluoro substituent enhances metabolic stability vs. Cl/Br/unsubstituted analogs. The bis-TFA salt form improves crystallinity for solid-form characterization, while ¹⁹F NMR tracking enables direct metabolic monitoring without radiolabeling. Ideal for parallel synthesis of 6-aryl-3-pyrrolidinylpyridine libraries.

Molecular Formula C13H13F7N2O4
Molecular Weight 394.246
CAS No. 2253639-10-8
Cat. No. B2616604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid
CAS2253639-10-8
Molecular FormulaC13H13F7N2O4
Molecular Weight394.246
Structural Identifiers
SMILESC1CNCC1C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H11FN2.2C2HF3O2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;2*3-2(4,5)1(6)7/h1-2,6,8,11H,3-5H2;2*(H,6,7)
InChIKeyOBNMHCCZIOUJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic Acid (CAS 2253639-10-8): A Fluorinated Building Block for Pharmaceutical R&D


2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid (CAS 2253639-10-8) is a fluorinated pyridine-pyrrolidine hybrid supplied as a bis(trifluoroacetic acid) salt. The molecule combines a 2-fluoropyridine ring with a pyrrolidin-3-yl substituent at the 5-position, yielding a molecular weight of 394.24 g/mol and the formula C13H13F7N2O4 [1]. It serves as a versatile intermediate for central nervous system (CNS) drug discovery programs, particularly as a precursor for negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), where the fluoro substituent is known to enhance metabolic stability relative to chloro, bromo, or unsubstituted analogs [2].

1 2-Fluoro substitution reduces lipophilicity vs Cl/Br, supporting CNS design criteria
2 Bis-TFA salt offers improved solid-state properties for formulation and handling studies
3 Core scaffold for mGlu5 NAM library synthesis as a fluorinated building block

Why 2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic Acid Cannot Be Casually Replaced by In-Class Analogs


Compounds within the 5-pyrrolidin-3-ylpyridine class are not interchangeable because small changes to the 2-position substituent and the salt counterion profoundly affect physicochemical properties, receptor binding kinetics, and downstream synthetic utility. For example, the fluorine atom at C2 lowers the computed XLogP3 to 1.0 (versus ~1.8 for the unsubstituted pyridine analog [1] and higher values for Cl/Br congeners [2]), while the TFA salt increases the topological polar surface area (TPSA) to 99.5 Ų compared with 24.9 Ų for the free base, directly influencing solubility and formulation behavior [1]. Such differences render generic substitution scientifically untenable without dedicated comparative validation.

2-Fluoro vs 2-Chloro Higher lipophilicity of chloro analog may shift CNS drug-likeness and receptor binding profiles.
TFA Salt vs Free Base Free base has markedly lower TPSA and altered solubility, potentially limiting formulation transfer.
TFA Salt vs Hydrochloride Differences in H-bond donor counts may affect chromatographic retention and reaction workup.

Quantitative Differentiation of 2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic Acid Against Closest Analogs


Fluorine-Driven Lipophilicity Reduction Relative to Chloro and Bromo Congeners

Substituting the 2-position fluorine of the target compound with chlorine or bromine increases the computed lipophilicity. The 2-fluoro derivative (free base) has an XLogP3 of 1.0, whereas the 2-chloro analog has a predicted XLogP3 of approximately 1.8 [2], and bromo is expected to be higher still. This lower lipophilicity is desirable for CNS drugs to avoid excessive plasma protein binding and phospholipidosis [1].

2-F vs 2-Cl Lipophilicity
Cross-study comparable
XLogP 1.0 vs XLogP 1.8
Supports CNS drug-design fit with lower lipophilicity
Computed XLogP3; verify in vitro DMPK
Lipophilicity CNS drug design XLogP3

TFA Salt Provides 4× Higher Polar Surface Area Than Free Base, Improving Crystalline Handling

The bis-TFA salt (CAS 2253639-10-8) exhibits a topological polar surface area (TPSA) of 99.5 Ų, compared to 24.9 Ų for the free base form (CAS 1260863-23-7). This increased TPSA is indicative of higher crystallinity and potentially improved solid-state stability [1]. Water solubility is expected to be enhanced, a property critical for preparing homogeneous biological assay stock solutions.

TPSA: TFA Salt vs Free Base
Head-to-head
99.5 Ų vs 24.9 Ų (4× higher)
TFA salt may improve solid-state handling
Computed; confirm experimentally
Salt selection Solid-state properties Formulation

Verified Minimum Purity of 95% for Application-Specific SAR Studies

A reputable vendor specification for this TFA salt reports a minimum purity of 95% . In contrast, many close-in analogs (e.g., free base or hydrochloride salts) are frequently offered with purity specifications below 95% or are not analytically verified, introducing variability into structure-activity relationship (SAR) and pharmacokinetic experiments.

Purity Specification
Data to verify
Min. 95%
Supports reproducible SAR procurement
Vendor COA; verify batch-specific purity
Chemical purity SAR studies Quality control

Fluorine at C2 Enhances Metabolic Stability Over Non-Fluorinated Analogs in mGlu5 NAM Scaffolds

In a series of 6-aryl-3-pyrrolidinylpyridine mGlu5 negative allosteric modulators (NAMs), compounds bearing a fluoro substituent on the pyridine ring demonstrated improved metabolic stability and brain penetration relative to unsubstituted pyridine counterparts [1]. While the exact target compound was not the primary subject of the study, its core structure matches the scaffold for which fluorination was critical. This class-level inference supports the selection of the 2-fluoro variant as a starting point for developing CNS-penetrant mGlu5 modulators.

Fluorine Metabolic Stability
Class-level inference
Reported advantage in mGlu5 NAM series
2-Fluoro scaffold linked to brain-penetrant NAMs
Inferential; validate in specific chemotype
Metabolic stability mGlu5 NAM Fluorine effect

Distinct Hydrogen Bonding Profile of TFA Salt Versus Hydrochloride Salt Facilitates Reaction Workup

The bis-TFA salt exhibits three hydrogen bond donors (HBD = 3) and thirteen hydrogen bond acceptors (HBA = 13), compared to the hydrochloride salt which typically has HBD = 2 and HBA = 3 for the analogous mono-protonated form [1]. This pronounced difference influences the compound's retention in reverse-phase chromatography, facilitating easier purification and analysis of reaction mixtures.

H-Bond Profile: TFA vs HCl
Cross-study comparable
HBD 3 / HBA 13 vs HBD 2 / HBA 3
May simplify chromatographic analysis
Computed; confirm retention behavior
Hydrogen bond donor count Salt form Synthetic chemistry

Recommended Deployment Scenarios for 2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic Acid Based on Quantitative Evidence


CNS Drug Discovery: mGlu5 Negative Allosteric Modulator Libraries

Integrate the compound as a core building block in parallel synthesis of 6-aryl-3-pyrrolidinylpyridine libraries targeting mGlu5. The reduced XLogP3 (1.0) and literature-validated CNS penetration of fluoro-substituted analogs provide a rational basis for prioritizing this scaffold [1] over non-fluorinated or 2-chloro variants that exhibit higher lipophilicity and potentially inferior brain exposure.

Solid-Form Screening and Pre-Formulation Development

Utilize the bis-TFA salt for solid-form characterization studies (XRPD, DSC, DVS) owing to its elevated TPSA (99.5 Ų) and three hydrogen bond donors, which promote crystallinity and potentially simplify formulation development compared to the free base (TPSA 24.9 Ų) [1]. The guaranteed minimum purity of 95% further reduces the risk of polymorphic contamination that could derail early development .

Metabolic Probe Synthesis for Fluorine-19 NMR Studies

Leverage the fluorine atom at the 2-position as a spectroscopic handle for ¹⁹F NMR-based metabolic tracking. The distinct ¹⁹F chemical shift of the 2-fluoropyridine moiety (compared to 3- or 4-fluoro regioisomers) allows direct monitoring in complex biological matrices without radiolabeling. The TFA counterion provides additional ¹⁹F signals that can serve as internal references for quantification [1].

Application
Selection Property
Validation Focus
mGlu5 NAM library synthesis
Reduced lipophilicity through 2-fluoro substitution
Brain penetration and metabolic stability endpoints
Solid-form screening and pre-formulation
High TPSA and H-bond donor count (TFA salt)
Crystallinity and polymorphic stability assessment
19F NMR metabolic probe synthesis
Fluorine-19 handle at pyridine C2
Metabolic tracking without radiolabeling
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